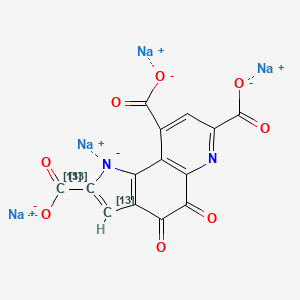

Pyrroloquinoline quinone-13C3 (sodium)

Description

Historical Context of Pyrroloquinoline Quinone (PQQ) Discovery as a Redox Cofactor

The journey to understanding Pyrroloquinoline quinone began in 1964 when J.G. Hauge identified a novel prosthetic group in glucose dehydrogenase from the bacterium Bacterium anitratum. chemeurope.complos.org He recognized it as a third type of redox cofactor, distinct from the well-known nicotinamide (B372718) and flavin nucleotides. wikipedia.orgresearchgate.net Although Hauge initially hypothesized it might be a naphthoquinone, his work laid the foundation for future discoveries. wikipedia.org Later, Anthony and Zatman also encountered this unknown cofactor in the alcohol dehydrogenase of methylotrophic bacteria. chemeurope.comwikipedia.org

The definitive structural elucidation of PQQ, also known as methoxatin, occurred in 1979. chemeurope.comwikipedia.org Two independent research groups, one led by Salisbury and the other by Duine, successfully extracted the prosthetic group from methanol (B129727) dehydrogenase and determined its unique pyrroloquinoline quinone structure. chemeurope.comwikipedia.org Following this, Adachi and colleagues further confirmed the presence of PQQ in Acetobacter species. chemeurope.comwikipedia.org These seminal discoveries established PQQ as a new class of coenzyme and the enzymes that utilize it were termed quinoproteins. chemeurope.com

| Year | Discovery | Researcher(s) / Group | Significance |

| 1964 | Identification of a third redox cofactor in bacteria. wikipedia.org | J.G. Hauge | First indication of a new coenzyme beyond nicotinamides and flavins. wikipedia.orgresearchgate.net |

| 1979 | Structural elucidation and naming (methoxatin). chemeurope.comwikipedia.org | Salisbury et al. & Duine et al. | Confirmed the molecular structure of PQQ. chemeurope.comwikipedia.org |

| 1981 | PQQ found in Acetobacter. chris-anthony.co.uk | Adachi et al. | Broadened the known distribution of PQQ in bacteria. chris-anthony.co.uk |

Evolution of Research on PQQ's Biological Significance beyond Prokaryotes

Initially, PQQ was primarily associated with bacterial dehydrogenases involved in alcohol and sugar metabolism. citizendium.org However, research soon began to suggest a broader biological relevance. In 1989, a study by Rucker and colleagues reported that depriving mice of PQQ led to various abnormalities, hinting at its potential nutritional importance in mammals. chemeurope.com

Despite the vitamin debate, the biological effects of PQQ in higher organisms are an active area of research. Studies have shown that PQQ can influence cellular processes, including mitochondrial function. nih.gov More recently, a PQQ-dependent sugar oxidoreductase was discovered in a mushroom, Coprinopsis cinerea, providing the first definitive evidence of a PQQ-dependent enzyme in a eukaryote. nih.gov This discovery has opened new avenues for understanding the role of PQQ in eukaryotic biology. nih.gov

Significance of Isotopic Labeling (e.g., -13C3) for Mechanistic Elucidation in PQQ Research

Isotopic labeling is a powerful technique in biomedical research that involves replacing an atom in a molecule with its heavier, non-radioactive (stable) isotope. In the case of Pyrroloquinoline quinone-13C3, three carbon-12 atoms are replaced with carbon-13 atoms. This subtle change in mass does not alter the chemical properties of the molecule but allows it to be distinguished from its naturally abundant counterpart using mass spectrometry-based techniques.

This ability to trace the labeled compound is invaluable for several research applications:

Metabolic Fate and Distribution: Researchers can administer the 13C3-labeled PQQ and track its absorption, distribution, metabolism, and excretion in an organism. This helps to understand how the body processes PQQ and where it accumulates.

Pathway Elucidation: By following the 13C label, scientists can identify the metabolic pathways in which PQQ participates and identify its downstream metabolites.

Quantification: Isotope dilution mass spectrometry, which uses a known amount of the labeled compound as an internal standard, allows for the highly accurate quantification of endogenous PQQ levels in biological samples.

Enzyme Kinetics and Mechanism: Labeled substrates can be used to study the kinetics and reaction mechanisms of enzymes that interact with PQQ, providing insights into how it functions as a cofactor.

The use of stable isotopes like 13C is advantageous as it avoids the safety and disposal issues associated with radioactive isotopes.

Rationale for Utilizing Pyrroloquinoline Quinone-13C3 (Sodium) in Advanced Research Paradigms

The use of Pyrroloquinoline quinone-13C3 (sodium) is driven by the need for precise and unambiguous data in complex biological systems. The sodium salt form of PQQ is often used to improve its solubility in aqueous solutions, which is essential for many experimental setups in biomedical research.

The rationale for using this specific labeled compound in advanced research includes:

Unraveling Complex Signaling Pathways: PQQ has been shown to modulate various signaling pathways. medcraveonline.com Using the 13C3-labeled form allows researchers to trace its interaction with specific cellular components and dissect these complex signaling cascades without the confounding presence of endogenous PQQ.

Pharmacokinetic and Metabolomic Studies: In drug development and nutritional science, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial. PQQ-13C3 is an ideal tool for these pharmacokinetic studies, providing clear and quantifiable data.

Target Identification and Validation: By tracking the labeled PQQ, researchers can identify the proteins and other biomolecules with which it interacts. This is a critical step in identifying the direct targets of PQQ's action and validating their role in its biological effects.

Mitochondrial Research: Given PQQ's role in mitochondrial function and biogenesis, the 13C3-labeled version can be used to study its transport into mitochondria and its specific effects on mitochondrial proteins and energy metabolism. nih.gov

In essence, Pyrroloquinoline quinone-13C3 (sodium) provides a level of analytical precision that is essential for moving PQQ research from observational studies to a deeper mechanistic understanding of its role in health and disease.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H2N2Na4O8 |

|---|---|

Molecular Weight |

421.11 g/mol |

IUPAC Name |

tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |

InChI |

InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |

InChI Key |

CXKUNARLYIWSIT-LPZZJZAJSA-J |

Isomeric SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Origin of Pyrroloquinoline Quinone

Microbial Biosynthetic Pathways of PQQ

The biosynthesis of PQQ is a sophisticated process that originates from two amino acids, glutamate (B1630785) and tyrosine, which are encoded in a precursor peptide, PqqA. nih.govmonarchinitiative.org The transformation of these amino acids into the final PQQ molecule requires a series of enzymatic reactions facilitated by proteins encoded by the pqq gene cluster. nih.gov This process is largely understood through studies in bacteria like Klebsiella pneumoniae. nih.govpnas.org

Elucidation of pqq Gene Cluster Functions

The synthesis of PQQ is dependent on a group of genes, typically organized in an operon, referred to as the pqq gene cluster. nih.gov While the exact composition of this cluster can vary between bacterial species, a core set of genes, pqqA, pqqB, pqqC, pqqD, and pqqE, are considered essential for PQQ production. nih.govnih.gov The pqqF gene is also frequently found within the operon or elsewhere in the genome. nih.govnih.gov

Mutational studies have been crucial in defining the role of each gene. For instance, mutations or frameshifts in pqqA can lead to a complete or significant reduction in PQQ synthesis. nih.gov Similarly, the deletion of pqqF in some bacteria has been shown to be essential for the biosynthetic pathway. nih.gov The conserved order of pqqA-E in the operon suggests that the protein products may form a functional complex to carry out the synthesis. nih.gov

| Gene | Protein | Function | References |

|---|---|---|---|

| pqqA | PqqA | A precursor peptide containing conserved glutamate and tyrosine residues that form the backbone of PQQ. | nih.govnih.gov |

| pqqB | PqqB | Its precise function is not fully elucidated, but it is suggested to be a carrier protein for PQQ, involved in its transport across the plasma membrane. It is not believed to be directly required for the core biosynthesis. | nih.gov |

| pqqC | PqqC | A cofactor-less oxygenase that catalyzes the final step in PQQ biosynthesis, involving ring cyclization and an eight-electron oxidation. | nih.govpnas.orgelsevierpure.com |

| pqqD | PqqD | A chaperone protein that binds to PqqA and is essential for the activity of PqqE. It forms a ternary complex with PqqA and PqqE. | nih.govresearchgate.netnih.gov |

| pqqE | PqqE | A radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the crucial initial carbon-carbon bond formation between the glutamate and tyrosine residues within the PqqA peptide. | nih.govnih.govnih.gov |

| pqqF | PqqF | A protease (peptidase) hypothesized to cleave the cross-linked glutamate and tyrosine residues from the PqqA peptide backbone after modification by PqqE. | nih.govnih.gov |

Enzymatic Steps Involved in PQQ Formation

The biosynthesis of PQQ is initiated by the action of PqqE, a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily. nih.govwikipedia.org These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govacs.org This radical is instrumental in catalyzing chemically challenging reactions, such as the formation of a new carbon-carbon bond between the γ-carbon of the glutamate residue and the C5 of the tyrosine ring within the PqqA peptide. nih.govnih.gov The activity of PqqE is dependent on the presence of the chaperone protein PqqD. nih.gov

Following the initial cross-linking, the modified PqqA peptide is acted upon by the protease PqqF, which excises the linked amino acid moiety. nih.gov A spontaneous Schiff base reaction is thought to occur next. nih.gov The subsequent steps involve dioxygenation, catalyzed by a yet-unidentified enzyme, and the final ring cyclization and eight-electron oxidation to form the mature PQQ molecule. nih.gov This final transformation is catalyzed by PqqC. nih.govpnas.org

Regulatory Mechanisms of PQQ Biosynthesis in Prokaryotic Systems

The expression of the pqq gene cluster is regulated in response to environmental cues. In the model bacterium Pseudomonas putida KT2440, the production of PQQ and the activity of PQQ-dependent glucose dehydrogenase (GDH) are highest when glucose is the sole carbon source and under conditions of low soluble phosphate. asm.orgresearchgate.net The expression levels of the pqqF and pqqB genes appear to correlate with the amount of PQQ synthesized, suggesting these genes may play a role in modulating PQQ levels based on cellular needs. asm.org The pqq gene cluster in P. putida KT2440 is organized to have at least two independent transcripts, with the expression of pqqF potentially controlled by its own promoter and terminator. asm.org

Absence of de novo PQQ Synthesis in Eukaryotic Systems

Eukaryotic organisms, including mammals, are not capable of synthesizing PQQ on their own. nih.gov The complex genetic machinery encoded by the pqq operon is absent in eukaryotes. nih.gov Consequently, for eukaryotic cells and organisms, PQQ is considered a micronutrient that must be obtained from dietary and environmental sources. nih.gov Despite the inability to produce it, PQQ has been shown to influence essential biological processes in eukaryotes, such as mitochondrial function, growth, and reproduction, suggesting a long-standing evolutionary exposure to this compound. nih.gov

Environmental and Dietary Sources of PQQ Relevant for Research Models

PQQ is widely distributed in the environment, primarily due to its synthesis by soil and gut bacteria. nih.gov This leads to its presence in a variety of food sources. For research purposes, understanding these sources is crucial for studies involving dietary manipulation in animal models.

Diet is the primary source of PQQ for animals. nih.gov Nutritional studies in mice and rats have demonstrated that diets devoid of PQQ can lead to impaired growth and development. nih.gov PQQ is naturally present in many foods, with some of the highest concentrations found in fermented soybeans (natto), green tea, and human breast milk. mdpi.comwellgreenxa.comet-chem.com

| Source Type | Examples | Reported Concentration (approximate) | References |

|---|---|---|---|

| Fermented Foods | Natto (fermented soybeans) | ~61 ng/g | mdpi.comet-chem.com |

| Beverages | Human Breast Milk | 140-180 ng/mL | wellgreenxa.comnih.gov |

| Green Tea | ~29.6 ng/mL | wellgreenxa.com | |

| Oolong Tea | ~27.7 ng/mL | wellgreenxa.com | |

| Fruits & Vegetables | Tofu | ~30 ng/g | wellgreenxa.com |

| Parsley | ~30 ng/g | wellgreenxa.comet-chem.com | |

| Green Pepper | ~30 ng/g | wellgreenxa.com | |

| Kiwi, Papaya, Spinach | Variable amounts | wellgreenxa.comet-chem.com | |

| Environmental | Soil (produced by rhizobacteria) | Not specified | nih.gov |

Enzymatic and Catalytic Mechanisms of Pyrroloquinoline Quinone

PQQ as a Cofactor for Bacterial Dehydrogenases

In bacteria, PQQ is the prosthetic group for a class of enzymes known as quinoprotein dehydrogenases. nih.govresearchgate.net These enzymes are vital for the metabolism of various alcohols and sugars in many Gram-negative bacteria. researchgate.netebi.ac.uk

Mechanism of Action in Glucose Dehydrogenases

PQQ is an essential cofactor for quinoprotein glucose dehydrogenases (GDH), which catalyze the oxidation of glucose. embopress.orgwikipedia.org There are two main types: a soluble glucose dehydrogenase (s-GDH) and a membrane-bound glucose dehydrogenase (m-GDH). nih.govembopress.org

The reaction mechanism for s-GDH, a classic quinoprotein, involves the oxidation of glucose to gluconolactone, with the simultaneous reduction of PQQ to PQQH₂. embopress.org Extensive structural studies, including X-ray crystallography of the enzyme with reduced PQQ and glucose, have provided conclusive evidence for a general base-catalyzed hydride transfer mechanism. nih.govembopress.org This is in contrast to an earlier proposed covalent addition-elimination mechanism. embopress.org The mechanism is similar to that used by nicotinamide- and flavin-dependent oxidoreductases. embopress.org In this process, a nearby basic amino acid residue in the active site abstracts a proton from the substrate's hydroxyl group, and a hydride ion is transferred from the glucose C1 atom to the C5 position of the PQQ ring. embopress.orgpnas.org

| Enzyme Type | Substrate | Product | Cofactor Role | Proposed Mechanism |

|---|---|---|---|---|

| Soluble Glucose Dehydrogenase (s-GDH) | D-Glucose | D-Glucono-1,5-lactone | Accepts electrons (reduced to PQQH₂) | General base-catalyzed hydride transfer nih.govembopress.org |

| Membrane-bound Glucose Dehydrogenase (m-GDH) | D-Glucose | D-Glucono-1,5-lactone | Transfers electrons to ubiquinone in the respiratory chain. wikipedia.org | Oxidation at the periplasmic side of the membrane. ebi.ac.uk |

Mechanism of Action in Alcohol Dehydrogenases

PQQ-dependent alcohol dehydrogenases (ADHs) are a diverse group of enzymes found primarily in the periplasm of proteobacteria, responsible for oxidizing a wide range of alcohols. nih.govmdpi.com They are categorized into three main types based on their structure and location. nih.govmdpi.com

Type I ADHs are typically periplasmic and include the classic methanol (B129727) dehydrogenase (MDH). nih.govnih.gov

Type II ADHs are also found in the periplasm but are soluble quinohemoproteins, containing a heme c group in addition to PQQ. nih.govnih.gov

Type III ADHs are membrane-bound complexes. nih.gov

The catalytic mechanism for PQQ-dependent ADHs is also believed to be a hydride transfer. nih.govpnas.org The process is initiated by a catalytic base, a nearby amino acid residue such as aspartate, abstracting a proton from the alcohol's hydroxyl group. researchgate.netpnas.org This is followed by the transfer of a hydride from the substrate to the electrophilic C5 position of the PQQ cofactor. frontiersin.org The presence of a calcium ion (Ca²⁺) in the active site is crucial, acting as a Lewis acid to coordinate with the C5 carbonyl oxygen of PQQ, which increases its electrophilicity and facilitates the reaction. frontiersin.org

Structural Insights into PQQ-Dependent Quinoproteins

X-ray crystallography has revealed detailed structures of PQQ-dependent enzymes, showing that they often adopt a characteristic "propeller fold." embopress.orgnih.gov Quinoprotein dehydrogenases are generally classified into two structural classes. nih.gov

One class, which includes soluble glucose dehydrogenase, has a six-bladed β-propeller fold. nih.gov The other major class, which comprises the Type I alcohol dehydrogenases like methanol dehydrogenase, features an eight-bladed β-propeller structure. mdpi.comnih.gov The PQQ cofactor, along with a crucial calcium ion, is located in a hydrophobic cradle within the interior of this superbarrel structure. researchgate.netpnas.org The active site's accessibility can vary, influencing the enzyme's substrate specificity. For example, some ADHs have a more open and accessible active site, allowing them to oxidize a broader range of substrates, including various primary and secondary alcohols. nih.gov

| Structural Class | Characteristic Fold | Example Enzymes | Key Active Site Features |

|---|---|---|---|

| Class 1 | Six-bladed β-propeller nih.gov | Soluble Glucose Dehydrogenase (sGDH) nih.gov | PQQ and Ca²⁺ ion bound in the active site. embopress.org |

| Class 2 | Eight-bladed β-propeller nih.gov | Methanol Dehydrogenase (MDH), Quinone-dependent Alcohol Dehydrogenase (QADH) nih.gov | PQQ cofactor complexed with a Ca²⁺ ion. researchgate.netpnas.org |

Accessory Factor Roles of PQQ in Mammalian Enzymatic Processes

While PQQ has not been definitively established as a vitamin or an essential enzyme cofactor in mammals in the same way it is for bacterial dehydrogenases, it has been shown to act as an important accessory factor, modulating the activity of certain mammalian enzymes and influencing key metabolic pathways. nih.govnih.govnih.gov

Modulation of Lactate (B86563) Dehydrogenase Activity and NADH Oxidation

PQQ has been identified as a modulator of lactate dehydrogenase (LDH) activity in mammals. nih.govresearchgate.net LDH catalyzes the reversible conversion of pyruvate (B1213749) to lactate. nih.gov PQQ influences this equilibrium by facilitating the oxidation of NADH to NAD⁺. nih.govnih.gov

In the presence of PQQ, the reverse reaction (lactate to pyruvate) is enhanced, while the forward reaction (pyruvate to lactate) is inhibited. researchgate.net The molecular mechanism involves PQQ binding to LDH and acting as a redox cycler to oxidize NADH, thereby regenerating NAD⁺. nih.govresearchgate.net This increased availability of NAD⁺ and production of pyruvate can enhance energy production by feeding into the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to higher cellular ATP levels. nih.govresearchgate.net

| LDH Reaction Direction | Chemical Equation | Effect of PQQ | Mechanism |

|---|---|---|---|

| Forward | Pyruvate + NADH → Lactate + NAD⁺ | Inhibits researchgate.net | PQQ bound to LDH enhances the oxidation of NADH to NAD⁺. nih.govnih.gov |

| Reverse | Lactate + NAD⁺ → Pyruvate + NADH | Promotes nih.govresearchgate.net |

Involvement in Mammalian Lysine (B10760008) Metabolism as a Redox Cofactor

The role of PQQ in mammalian lysine metabolism has been a subject of scientific debate. An initial hypothesis proposed that PQQ acts as a redox cofactor for an enzyme involved in lysine degradation, specifically α-aminoadipic acid-δ-semialdehyde (AAS) dehydrogenase. nih.govresearchgate.net This claim was based on sequence analysis that suggested a PQQ-binding motif in the enzyme. nih.gov

Impact on NAD+ Regeneration and Cellular Bioenergetics

PQQ as a Cofactor and its Role in NAD+ Regeneration

Research has identified PQQ as a cofactor for certain mammalian enzymes, notably lactate dehydrogenase (LDH). nih.govnih.gov In this capacity, PQQ facilitates the oxidation of NADH to NAD+. nih.govnih.gov This process is crucial for maintaining the cellular NAD+/NADH ratio, which is a critical determinant of metabolic state and cellular energy levels. By promoting the conversion of lactate to pyruvate, a reaction that consumes NADH and generates NAD+, PQQ indirectly supports the flux of substrates into the mitochondrial tricarboxylic acid (TCA) cycle for further energy production. nih.gov

One of the key ways PQQ influences NAD+ availability is by upregulating the expression of the gene for nicotinamide (B372718) phosphoribosyltransferase (Nampt). nih.govescholarship.org Nampt is the rate-limiting enzyme in the primary salvage pathway for NAD+ synthesis in mammals. Studies in HepG2 cells have demonstrated that exposure to PQQ leads to a significant increase in Nampt mRNA expression. escholarship.org This upregulation of Nampt is followed by an observable increase in total cellular NAD+ levels. escholarship.orgnih.gov

The enhancement of NAD+ levels by PQQ has a direct effect on the activity of sirtuins, a class of NAD+-dependent protein deacetylases that regulate numerous cellular processes, including mitochondrial biogenesis and function. nih.govresearchgate.net Specifically, research has shown that PQQ exposure increases the expression and activity of SIRT1 and SIRT3. escholarship.orgnih.gov As sirtuins require NAD+ as a co-substrate, the PQQ-mediated increase in NAD+ availability directly supports their deacetylase activity, leading to the modulation of downstream targets involved in energy metabolism. nih.gov

Enhancement of Cellular Bioenergetics and Mitochondrial Function

PQQ's influence on NAD+ regeneration is intrinsically linked to its broader effects on cellular bioenergetics and mitochondrial health. By promoting the generation of NAD+, PQQ supports the continuous operation of glycolysis and the TCA cycle, which are central to cellular respiration and the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov

The stimulation of mitochondrial biogenesis, the process of generating new mitochondria, is another significant aspect of PQQ's impact on cellular bioenergetics. nih.gov PQQ activates signaling pathways that lead to the increased expression of key regulators of mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). escholarship.orgnih.gov The increase in mitochondrial number and density enhances the cell's capacity for energy production.

Research Findings on PQQ's Bioenergetic Effects

| Cell Type/Model | PQQ Concentration | Observation | Reference |

| HepG2 cells | 10-30 µM | Significant upregulation of Nampt mRNA expression at 18 hours. | escholarship.org |

| HepG2 cells | 10-30 µM | Increased NAD+ levels at 24 hours. | escholarship.org |

| HepG2 cells | 10-30 µM | Increased SIRT1 and SIRT3 gene and protein expression. | escholarship.orgnih.gov |

| NIH/3T3 fibroblasts | Not specified | Attenuated cellular lactate release and increased intracellular ATP levels. | nih.gov |

| Human Trabecular Meshwork Cells | 100 nM | 1.9-fold increase in basal respiration and 1.8-fold increase in ATP-linked respiration. | mdpi.com |

| Dissociated Brain Cortical Cells | 0.1-50 µM | Increased ATP levels after 2 hours of incubation. | nih.gov |

Redox Biology and Antioxidant Mechanisms of Pyrroloquinoline Quinone

Direct Reactive Oxygen Species Scavenging Capabilities

PQQ demonstrates a potent ability to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net

PQQ is an effective scavenger of superoxide (B77818) radicals. researchgate.netmdpi.com Research indicates that PQQ can directly interact with superoxide, reducing its potential to cause cellular damage. nih.gov This action is crucial, as superoxide is a primary ROS produced during mitochondrial metabolism. nih.gov Furthermore, PQQ has been shown to suppress the formation of peroxynitrite, a highly reactive nitrogen species, by scavenging superoxide before it can react with nitric oxide. nih.gov This protective effect against peroxynitrite-mediated toxicity has been observed in cultured rat forebrain neurons. nih.gov

PQQ is also known to be an effective scavenger of hydroxyl radicals, which are among the most reactive and damaging ROS. mdpi.com Hydrogen peroxide (H2O2), a common cytotoxic agent, can react with free iron ions to generate these highly reactive hydroxyl radicals. mdpi.com By neutralizing these radicals, PQQ helps to protect cellular components from oxidative damage. mdpi.com

Redox Cycling Properties of PQQ and PQQH2

A key feature of PQQ's antioxidant capacity is its exceptional efficiency in redox cycling. anne-marievangeloven.com Both the oxidized form (PQQ) and the reduced form (PQQH2) participate in these reactions. nih.gov PQQ can be reduced by reacting with agents like NAD(P)H, glutathione (B108866), or ascorbic acid. nih.gov The resulting PQQH2 can then act as a potent antioxidant, scavenging radicals like peroxyl radicals even more effectively than α-tocopherol. anne-marievangeloven.comnih.gov

Compared on a molar basis, PQQ is estimated to be 100 to 1,000 times more efficient in catalyzing redox cycling reactions than other antioxidant compounds such as ascorbic acid and polyphenols. anne-marievangeloven.comnih.govresearchgate.net This high efficiency is attributed to its remarkable stability; PQQ does not easily self-oxidize or polymerize into inactive forms, allowing it to participate in numerous catalytic cycles. anne-marievangeloven.comresearchgate.netnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD2, Catalase)

Beyond its direct scavenging activity, PQQ influences the body's own antioxidant defense systems. It has been shown to modulate the expression and activity of key antioxidant enzymes. For instance, studies have demonstrated that PQQ exposure can significantly improve the transcriptional level of superoxide dismutase 2 (SOD2). nih.gov SOD2 is a critical mitochondrial enzyme responsible for detoxifying superoxide radicals. mdpi.com

PQQ also appears to interact with catalase, an enzyme that neutralizes hydrogen peroxide. nih.gov In some cell culture studies, the pro-oxidant effects observed with PQQ were reversed by catalase, indicating a relationship where PQQ's autoxidation could produce hydrogen peroxide that is then handled by this enzyme system. nih.govnih.gov Furthermore, PQQ can enhance mitochondrial antioxidant defense by upregulating SIRT3, a protein that activates SOD2. mdpi.com However, in some contexts, such as in human trabecular meshwork cells, PQQ treatment did not significantly change the levels of SOD2 protein. mdpi.com Research in rd10 mice, a model for retinitis pigmentosa, has shown that co-expression of SOD2 and Catalase can significantly reduce oxidative damage as measured by protein carbonyl content. nih.govjohnshopkins.edu

Interaction with Cellular Redox-Sensitive Sites (e.g., NMDA Receptor Redox Site)

PQQ can directly interact with and modulate specific redox-sensitive sites on cellular proteins, a prime example being the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor, crucial for synaptic plasticity and memory, has a redox modulatory site containing thiol residues that can be oxidized or reduced, thereby altering receptor activity. nih.govnih.gov

Research has shown that PQQ can act as an oxidizing agent at this site. nih.govnih.gov In studies using rat cortical neurons, PQQ was able to reverse the enhancement of NMDA-induced currents that were produced by a reducing agent, dithiothreitol (B142953) (DTT). nih.govquora.com This action is attributed to a direct oxidation of the NMDA receptor's redox site by PQQ. nih.govnih.gov This modulation provides a neuroprotective effect, as PQQ has been shown to protect against NMDA-mediated neurotoxicity. nih.govnih.gov This neuroprotective effect appears to be independent of scavenging oxygen-derived free radicals, as it was not abolished by the enzymes superoxide dismutase and catalase. nih.govquora.comnih.gov

Impact on Lipid Peroxidation and Protein Carbonyl Formation

PQQ provides significant protection against the oxidative damage of key biological macromolecules like lipids and proteins. nih.gov It effectively inhibits lipid peroxidation, the process where oxidants damage lipids in cell membranes, leading to cellular injury. nih.govfrontiersin.org Studies on isolated rat liver mitochondria demonstrated that PQQ protects against oxidative stress-induced lipid peroxidation. researchgate.netnih.gov

Similarly, PQQ protects against the formation of protein carbonyls, which is a marker of severe oxidative protein damage. nih.govnih.gov In models of retinitis pigmentosa, increased levels of protein carbonyls indicate significant oxidative damage, which can be mitigated by enhancing antioxidant defenses. nih.gov PQQ's ability to reduce both lipid peroxidation and protein carbonyl formation underscores its role in maintaining cellular integrity under conditions of oxidative stress. nih.govnih.gov

Data Tables

Table 1: PQQ's Interaction with Reactive Species and Cellular Receptors

| Mechanism | Target | Observed Effect | Reference |

|---|---|---|---|

| Direct Scavenging | Superoxide Radicals | Effectively scavenges and neutralizes. | researchgate.netmdpi.com |

| Direct Scavenging | Peroxynitrite Formation | Suppresses formation by scavenging superoxide. | nih.gov |

| Direct Scavenging | Hydroxyl Radicals | Effectively scavenges and neutralizes. | mdpi.com |

| Redox Modulation | NMDA Receptor Redox Site | Directly oxidizes the site, reversing enhancement by reducing agents and providing neuroprotection. | nih.govnih.gov |

Table 2: PQQ's Effect on Antioxidant Systems and Damage Markers

| Area of Impact | Specific Target/Marker | Observed Effect | Reference |

|---|---|---|---|

| Endogenous Enzymes | Superoxide Dismutase 2 (SOD2) | Improves transcriptional levels; activated via SIRT3 upregulation. | nih.govmdpi.com |

| Endogenous Enzymes | Catalase | Interacts with PQQ's autoxidation products (H2O2). | nih.gov |

| Macromolecular Damage | Lipid Peroxidation | Effectively inhibits oxidative stress-induced lipid peroxidation. | nih.govfrontiersin.org |

| Macromolecular Damage | Protein Carbonyl Formation | Protects against the formation of protein carbonyls. | nih.govnih.gov |

Mitochondrial Regulation by Pyrroloquinoline Quinone

Stimulation of Mitochondrial Biogenesis

PQQ is a potent stimulator of mitochondrial biogenesis, the process of generating new mitochondria. lifeextension.comndnr.com This action is crucial for maintaining cellular health and energy levels. biopqq.com Studies have demonstrated that a deficiency in dietary PQQ can lead to a reduction in the number of mitochondria. nih.govhumankindwellbeing.com Conversely, exposure to PQQ has been shown to increase mitochondrial content, as evidenced by increased citrate (B86180) synthase and cytochrome c oxidase activity, Mitotracker staining, and mitochondrial DNA content. nih.govnih.govresearchgate.net This stimulation of mitochondrial biogenesis is a key mechanism underlying many of the observed health benefits of PQQ. nih.govnih.gov

Following the activation of PGC-1α, PQQ subsequently upregulates the activity of nuclear respiratory factors, specifically NRF-1 and NRF-2. nih.govresearchgate.net These transcription factors are key downstream targets of PGC-1α and are essential for the expression of nuclear-encoded mitochondrial proteins. nih.govacs.org Studies have shown that PQQ exposure leads to increased activation of NRF-1 and NRF-2. nih.govresearchgate.net This activation is crucial for the transcription of genes required for mitochondrial respiration and assembly. nih.gov Some research also suggests that PQQ can influence the Nrf2/HO-1 pathway, which is involved in cellular resistance to oxidants, although the direct link to mitochondrial biogenesis via this specific pathway requires more research. researchgate.netconsensus.app

The activation of NRF-1 and NRF-2 by PQQ leads to the enhanced expression of mitochondrial transcription factor A (TFAM). nih.govresearchgate.net TFAM is a key protein that translocates to the mitochondria and is directly responsible for the replication and transcription of mitochondrial DNA (mtDNA). acs.orgresearchgate.net By increasing TFAM expression, PQQ promotes the synthesis of essential mitochondrial-encoded proteins, further contributing to the formation of new, functional mitochondria. nih.govresearchgate.net This enhancement of TFAM is a critical component of the PQQ-mediated mitochondrial biogenesis pathway. acs.orgresearchgate.net

The signaling cascade initiated by PQQ that leads to PGC-1α activation involves the phosphorylation of the cAMP response element-binding protein (CREB). nih.govmdpi.com PQQ has been shown to stimulate the phosphorylation of CREB at serine 133. nih.govnih.govmdpi.com This phosphorylation event activates CREB, which in turn binds to the promoter region of the PGC-1α gene, thereby increasing its transcription. nih.govmdpi.com The activation of CREB is a rapid and transient event, occurring within minutes of PQQ exposure. nih.gov The requirement of CREB for PQQ-induced mitochondrial biogenesis has been demonstrated in studies where the reduction of CREB expression prevented PQQ from stimulating this process. nih.govnih.gov

Optimization of Mitochondrial Physiological Functions

PQQ has been shown to enhance adenosine (B11128) triphosphate (ATP) synthesis, the primary energy currency of the cell. nih.govnih.gov This is achieved by improving the efficiency of oxidative phosphorylation, the metabolic pathway in which mitochondria use oxygen to generate ATP. nih.govwikipedia.org Research has demonstrated that PQQ can increase ATP levels in various cell types, including neuronal cells. nih.govresearchgate.net By supporting the mitochondrial electron transport chain and maintaining the mitochondrial membrane potential, PQQ helps to ensure a steady and efficient supply of ATP. nih.govmdpi.com This enhancement of energy production is a key aspect of PQQ's beneficial effects on cellular function. nih.govndnr.com

Interactive Data Tables

Table 1: Effects of PQQ on Mitochondrial Biogenesis Markers

| Marker | Effect of PQQ | Cell Type | Reference |

| PGC-1α Expression | Increased | Mouse Hepatocytes | nih.gov |

| NRF-1 Activation | Increased | Mouse Hepatocytes | nih.gov |

| NRF-2 Activation | Increased | Mouse Hepatocytes | nih.gov |

| TFAM Expression | Increased | Mouse Hepatocytes | nih.gov |

| CREB Phosphorylation | Increased | Mouse Hepatocytes | nih.gov |

| Mitochondrial DNA | Increased | Mouse Hepatocytes | nih.gov |

Table 2: PQQ's Influence on Mitochondrial Function

| Function | Effect of PQQ | Context | Reference |

| ATP Synthesis | Enhanced | Neuronal Cells | nih.gov |

| Oxidative Phosphorylation | Improved | General Cellular Metabolism | nih.gov |

| Mitochondrial Respiration | Improved | Trabecular Meshwork Cells | researchgate.net |

| Mitochondrial Membrane Potential | Maintained/Restored | Chondrocytes | mdpi.com |

Table of Chemical Compounds

Maintenance of Mitochondrial Membrane Potential (ΔΨm)

The stability of the mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for processes such as ATP synthesis. Pyrroloquinoline quinone (PQQ) has been shown to play a significant role in preserving the ΔΨm, particularly under conditions of cellular stress. In neonatal rat ventricular myocytes (NRVMs) subjected to angiotensin II (Ang II)-induced stress, PQQ treatment was observed to increase the ΔΨm. amegroups.orgresearchgate.netnih.gov This protective effect is linked to PQQ's ability to reduce the production of reactive oxygen species (ROS), which can otherwise damage mitochondrial membranes and lead to a collapse of the membrane potential. amegroups.orgnih.gov

Research on auditory cells (HEI-OC1) exposed to oxidative stress from hydrogen peroxide (H₂O₂) further elucidates PQQ's role. While H₂O₂ exposure damaged the mitochondrial respiratory capacity, pretreatment with PQQ restored it. nih.govresearchgate.net Interestingly, in these auditory cells, PQQ pretreatment led to a decrease in the mitochondrial membrane potential, which was associated with the promotion of mitochondrial fusion and accelerated mitochondrial movement, suggesting a dynamic quality control response. nih.govresearchgate.net In contrast, studies on human trabecular meshwork cells showed that PQQ alone did not significantly alter the mitochondrial membrane potential. mdpi.com However, it was able to protect against a decline in mitochondrial respiratory capacity when the cells were challenged with hydrogen peroxide. mdpi.com

This maintenance of ΔΨm is a key part of how PQQ prevents mitochondrial dysfunction. amegroups.orgnih.gov By preserving the potential, PQQ ensures the mitochondria can continue to function efficiently even when faced with pathological stimuli like pressure overload in cardiac cells. amegroups.orgnih.gov

Table 1: Effect of PQQ on Mitochondrial Membrane Potential (ΔΨm) in Different Cell Models

| Cell Type | Condition | Effect of PQQ | Reference |

|---|---|---|---|

| Neonatal Rat Ventricular Myocytes (NRVMs) | Angiotensin II-induced stress | Increased ΔΨm | amegroups.org, nih.gov |

| HEI-OC1 Auditory Cells | H₂O₂-induced premature senescence | Restored respiratory capacity; decreased ΔΨm (associated with mitochondrial dynamics) | nih.gov |

| Long-contracted Myotubes | Cellular model of exercise | Inhibited the decline of ΔΨm | researchgate.net |

Regulation of Mitochondrial Calcium Homeostasis

Mitochondria are central to cellular calcium signaling, sequestering and releasing calcium ions (Ca²⁺) to regulate various cellular processes. However, mitochondrial calcium overload can trigger cell death pathways and is a hallmark of mitochondrial dysfunction. amegroups.org Research has demonstrated that PQQ plays a crucial role in maintaining mitochondrial calcium ([Ca²⁺]m) homeostasis. amegroups.orgnih.gov

In studies involving cardiac pressure overload, a condition that can lead to chronic heart failure, PQQ was found to prevent [Ca²⁺]m overload. amegroups.orgnih.gov The primary mechanism identified for this effect is the upregulation of a protein called the mitochondrial sodium-calcium exchanger (NCLX). amegroups.orgnih.gov NCLX is responsible for extruding calcium from the mitochondrial matrix. By increasing NCLX expression, PQQ enhances the efflux of calcium, thereby preventing its harmful accumulation within the mitochondria. amegroups.orgnih.gov

The regulation of calcium homeostasis by PQQ is directly linked to its protective effects on mitochondrial function. By preventing [Ca²⁺]m overload, PQQ consequently reduces the generation of reactive oxygen species (ROS) and helps maintain the mitochondrial membrane potential (ΔΨm), thus averting a cascade of events that leads to mitochondrial damage and cell death. amegroups.orgnih.gov This mechanism has been identified as a key way PQQ can prevent mitochondrial dysfunction induced by cardiac pressure overload. amegroups.orgnih.gov

Improvement of Cellular Oxygen Respiration

Cellular respiration, the process by which cells convert nutrients into energy in the form of ATP, is a fundamental mitochondrial function. A key measure of this process is the rate of cellular oxygen consumption. Studies have shown that PQQ can enhance cellular respiratory functions.

Similarly, research using a cellular model of exercise with long-contracted myotubes demonstrated that PQQ improved both basic and maximum respiratory rates. researchgate.net This enhancement of oxidative phosphorylation is critical for meeting the high energy demands of tissues, particularly during periods of intense metabolic activity. researchgate.net In human trabecular meshwork cells, PQQ alone was also found to improve mitochondrial respiration and ATP production. mdpi.com

Table 2: Impact of PQQ on Cellular Oxygen Respiration

| Cell Model | Duration of PQQ Exposure | Finding | Reference |

|---|---|---|---|

| Mouse Hepa1-6 Cells | 24 - 48 hours | Increased cellular oxygen consumption | nih.gov, nih.gov |

| Long-contracted Myotubes | Not specified | Improved basic and maximum respiratory rates | researchgate.net |

| Human Trabecular Meshwork Cells | 23 hours | Improved mitochondrial respiration | mdpi.com |

Protection Against Mitochondrial Dysfunction

Mitochondrial dysfunction is a common factor in a wide range of diseases and is characterized by reduced energy production, increased oxidative stress, and impaired cellular signaling. amegroups.orgnih.gov PQQ has demonstrated a significant capacity to protect against mitochondrial dysfunction across various models of cellular stress. mdpi.comnih.gov

One of the primary mechanisms by which PQQ confers this protection is through the stimulation of mitochondrial biogenesis—the creation of new mitochondria. nih.govnih.gov PQQ activates key regulatory pathways, including the phosphorylation of cAMP response element-binding protein (CREB) and the increased expression of PGC-1α, a master regulator of mitochondrial biogenesis. amegroups.orgnih.govnih.gov This leads to an increase in mitochondrial DNA content and the expression of mitochondrial transcription factors like TFAM, ultimately resulting in a greater number of functional mitochondria. amegroups.orgnih.govnih.gov

PQQ also protects mitochondria by acting as a potent antioxidant. amegroups.orgmdpi.com It effectively reduces the levels of damaging reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. amegroups.orgresearchgate.net This antioxidant activity, combined with its ability to maintain mitochondrial membrane potential and regulate calcium homeostasis, allows PQQ to preserve mitochondrial function in the face of stressors like pressure overload, chemical inhibitors, and oxidative insults. amegroups.orgnih.govnih.gov

For instance, PQQ protected mouse hepatocyte cells from mitochondrial inhibition by various chemical toxins, including rotenone, antimycin A, and sodium azide. nih.gov It also preserved normal mitochondrial function and morphology in myotubes subjected to long-term contraction and protected auditory cells from oxidative stress-induced premature senescence. nih.govresearchgate.net These findings underscore PQQ's role as a robust agent for preventing mitochondrial dysfunction, suggesting its potential benefit in conditions associated with compromised mitochondrial health. amegroups.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Pyrroloquinoline quinone (PQQ) |

| Pyrroloquinoline quinone-13C3 (sodium) |

| Angiotensin II (Ang II) |

| Hydrogen peroxide (H₂O₂) |

| Rotenone |

| Antimycin A |

| Sodium azide |

| ATP (Adenosine triphosphate) |

| Calcium (Ca²⁺) |

Cellular and Molecular Signaling Pathways Modulated by Pyrroloquinoline Quinone

Interactions with Sirtuin Signaling (SIRT1, SIRT3)

PQQ has been identified as a potent activator of sirtuins, specifically Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which are critical regulators of mitochondrial function and cellular metabolism. nih.govescholarship.orgresearchgate.net Studies using human hepatocyte cell lines (HepG2) have demonstrated that exposure to PQQ significantly increases the gene expression, protein levels, and enzymatic activity of both SIRT1 and SIRT3. escholarship.orgresearchgate.netnih.gov This activation is a key mechanism through which PQQ exerts its effects on mitochondrial biogenesis and cellular energy regulation. escholarship.orgnih.gov

The activity of sirtuins is fundamentally dependent on the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-substrate. nih.govnih.gov PQQ enhances the activity of SIRT1 and SIRT3 by increasing the cellular pool of NAD+. escholarship.orgresearchgate.net Research indicates that PQQ upregulates the expression of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway, leading to increased NAD+ levels. escholarship.orgnih.gov

The activation of SIRT1 by PQQ leads to the deacetylation and subsequent modulation of key downstream targets, including the Forkhead box O (FOXO) family of transcription factors and the tumor suppressor protein p53. researchgate.netresearchgate.net

FOXO Family: SIRT1-mediated deacetylation activates FOXO transcription factors, which are pivotal in regulating cellular responses to stress, metabolism, and longevity. researchgate.net Activated FOXO proteins can move to the nucleus to control the expression of genes involved in stress resistance, cell cycle arrest, and apoptosis.

p53: The p53 protein, known as "the guardian of the genome," is a critical regulator of the cell cycle and apoptosis, particularly in response to DNA damage. nih.govyoutube.comyoutube.com SIRT1 can deacetylate p53, which modulates its activity and influences the choice between cell cycle arrest for DNA repair or apoptosis to eliminate irreparably damaged cells. researchgate.netyoutube.com Recent studies have shown that PQQ can ameliorate certain conditions through the SIRT1/ATM/p53 signaling pathway, inhibiting the activation of ATM and p53 and consequently reducing DNA damage-mediated cell death. nih.gov

The table below summarizes research findings on PQQ's interaction with sirtuin signaling.

Interactive Data Table: PQQ and Sirtuin Signaling| Signaling Pathway | Key Findings | Model System/Cell Type |

|---|---|---|

| SIRT1/SIRT3 Activation | PQQ exposure (10-30 μM) significantly increased SIRT1 and SIRT3 gene and protein expression, as well as enzymatic activity. researchgate.netnih.gov | Human Hepatocyte (HepG2) Cells |

| NAD+ Production | PQQ increased the expression of NAMPT and cellular NAD+ levels, facilitating sirtuin-dependent deacetylation. escholarship.orgnih.gov | Human Hepatocyte (HepG2) Cells |

| Downstream Targets | PQQ increased the expression of SIRT1/SIRT3 targets, including PGC-1α, NRF-1, and NRF-2. escholarship.orgnih.gov | Human Hepatocyte (HepG2) Cells |

| p53 Pathway | PQQ, in combination with MSC-Mito, inhibited the activation of ATM and p53, reducing apoptosis via the SIRT1/ATM/p53 pathway. nih.gov | KGN (human granulosa-like tumor) Cells; POI Mice |

Modulation of Kinase Pathways

PQQ also exerts significant influence over several critical protein kinase signaling cascades. These pathways are central to transducing extracellular and intracellular signals that govern cell proliferation, differentiation, metabolism, and survival.

AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. frontiersin.orgmdpi.com PQQ has been shown to activate the AMPK signaling pathway in various models. frontiersin.orgnih.gov This activation is linked to many of PQQ's beneficial effects on metabolism and mitochondrial function. frontiersin.orgnutrafoods.eu

In rotenone-injured SH-SY5Y neuroblastoma cells and mouse models of Parkinson's disease, PQQ was found to activate AMPK, which in turn promoted mitochondrial biogenesis. nih.govnih.gov This effect was significantly diminished when an AMPK inhibitor was used, confirming the pathway's importance. nih.gov In adipocytes, PQQ-mediated AMPK activation leads to the phosphorylation of acetyl-CoA carboxylase 1, which results in the inhibition of lipogenesis (fat synthesis). frontiersin.org This signaling is also linked to increases in the NAD+/NADH ratio and the expression of sirtuins. frontiersin.org

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a vital intracellular signaling cascade that regulates the cell cycle, proliferation, and survival. wikipedia.orgmdpi.com PQQ modulates this pathway, often in a context-dependent manner. nih.govresearchgate.net

Research has demonstrated that PQQ can act as a potent inhibitor of the PI3K/Akt/mTOR cascade in human promyelocytic leukemia HL-60 cells. nih.gov In this model, PQQ was identified as a dual mTORC1 and mTORC2 inhibitor, leading to the disruption of the entire mTOR kinase-dependent functions and inducing apoptosis. nih.gov The pathway's components are essential for transducing signals related to growth and homeostasis, and its modulation by PQQ highlights a potential mechanism for influencing cell fate. researchgate.netwikipedia.org

The MAPK pathway is a family of signaling cascades that respond to a wide variety of extracellular stimuli to regulate processes such as cell proliferation, differentiation, inflammation, and apoptosis. mdpi.comresearchgate.net This family includes three major subfamilies: the c-Jun N-terminal kinases (JNKs), the p38 MAPKs, and the extracellular signal-regulated kinases (ERKs). nih.govyoutube.comyoutube.com

PQQ has been shown to modulate MAPK signaling to affect a variety of cellular outcomes. nih.gov In microglial cells stimulated by lipopolysaccharide (LPS), PQQ pretreatment inhibited the phosphorylation of p38 and JNK, thereby suppressing the production of pro-inflammatory mediators. nih.gov In a piglet model, dietary PQQ was found to alleviate intestinal inflammation and cell apoptosis by inhibiting the MKK3/6-p38 signaling pathway. nih.gov Furthermore, PQQ deprivation or repletion in rats alters the expression of MAPK pathway components, such as MAPK14 (p38) and MAPKKK12, which are linked to apoptosis and mitochondriogenesis, respectively. nih.gov In some cancer cell models, PQQ's effects on apoptosis are also linked to the modulation of MAPK pathway proteins like ERK1/2. nih.gov

The table below summarizes research findings on PQQ's modulation of these kinase pathways.

Interactive Data Table: PQQ and Kinase Signaling| Signaling Pathway | Key Findings | Model System/Cell Type |

|---|---|---|

| AMPK Pathway | PQQ activates AMPK, promoting mitochondrial biogenesis and protecting against neurotoxicity. nih.govnih.gov | SH-SY5Y Neuroblastoma Cells; PD Mice |

| PQQ activates AMPK, leading to the inhibition of lipogenesis. frontiersin.org | Adipocytes | |

| PI3K/Akt/mTOR Pathway | PQQ acts as a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade, inducing apoptosis. nih.gov | Human Promyelocytic Leukemia (HL-60) Cells |

| MAPK Pathway (p38/JNK) | PQQ inhibits the phosphorylation of p38 and JNK, reducing neuroinflammation. nih.gov | Primary Microglia Cells |

| MAPK Pathway (p38) | PQQ alleviates intestinal inflammation and apoptosis by inhibiting the MKK3/6-p38 pathway. nih.gov | Piglet Jejunum |

| MAPK Pathway (General) | PQQ supplementation alters the expression of MAPK family genes (e.g., MAPK14, MAPKKK12) linked to apoptosis and mitochondriogenesis. nih.gov | Rats |

Janus Kinase (JAK) and STAT Signaling

Pyrroloquinoline quinone has been identified as a modulator of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is crucial for processes such as immune response, cell proliferation, and apoptosis. nih.govportlandpress.comnih.govresearchgate.net Studies have shown that dietary supplementation with PQQ can alter the expression of genes involved in the JAK/STAT pathway. portlandpress.comnii.ac.jp

Research in animal models has demonstrated PQQ's ability to alleviate allergic airway inflammation by regulating this pathway. nih.gov Specifically, PQQ administration was found to inhibit the phosphorylation of STAT1, STAT3, and STAT6, while simultaneously promoting the phosphorylation of STAT4 in a mouse model of allergic airway inflammation. nih.gov In the context of bone cell differentiation, PQQ was observed to enhance the interferon-beta (IFN-β)-mediated expression of JAK1 and STAT1 in RANKL-stimulated cells. nih.gov Furthermore, investigations into liver health suggest that PQQ may inhibit the progression of liver fibrosis and reduce inflammation in part by suppressing STAT3 signaling. cambridge.org

Table 1: Research Findings on PQQ's Modulation of JAK/STAT Signaling

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Mouse Model (Allergic Airway Inflammation) | PQQ inhibited phosphorylation of STAT1, STAT3, STAT6 and promoted STAT4 phosphorylation, alleviating inflammation. | nih.gov |

| RANKL-stimulated RAW 264.7 cells | PQQ augmented IFN-β-mediated JAK1 and STAT1 expression. | nih.gov |

| Weaned Piglets (LPS-challenged) | PQQ reduced liver inflammation and fibrosis, associated with inhibition of the STAT3/TGF-β1 pathway. | cambridge.org |

c-Jun N-terminal Kinase (JNK) Pathway Inhibition

The c-Jun N-terminal Kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling network, is responsive to stress stimuli and plays a role in inflammation, apoptosis, and cell differentiation. nih.gov Pyrroloquinoline quinone has been shown to exert inhibitory effects on this pathway. nih.gov

In studies involving lipopolysaccharide (LPS)-stimulated primary microglial cells, pretreatment with PQQ led to a significant inhibition of JNK phosphorylation. nih.gov This action contributes to PQQ's anti-inflammatory effects, as it suppressed the production of pro-inflammatory mediators in these brain-resident immune cells. nih.gov Similarly, in a cell model of rheumatoid arthritis using interleukin-1β (IL-1β)-treated synoviocytes, PQQ also inhibited the phosphorylation of JNK, thereby reducing the expression of inflammatory cytokines and matrix-degrading enzymes. nih.gov These findings highlight that PQQ's modulation of the JNK pathway is a key mechanism in its capacity to control inflammatory responses. nih.govnih.gov

Table 2: Research Findings on PQQ's Inhibition of the JNK Pathway

| Model System | Key Findings | Reference(s) |

|---|---|---|

| LPS-treated Primary Microglia | PQQ pretreatment inhibited the phosphorylation of JNK. | nih.gov |

Regulation of Transcription Factors

Nuclear Factor-kappa B (NF-κB) Inhibition

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that governs the expression of genes involved in inflammation, immune responses, and cell survival. nih.gov A significant body of research indicates that PQQ can inhibit the activation of the NF-κB pathway. nih.govmdpi.comresearchgate.net This inhibitory action is a cornerstone of PQQ's anti-inflammatory properties.

In models of neuroinflammation using LPS-treated microglia, PQQ was found to prevent the nuclear translocation of NF-κB. nih.gov This sequestration in the cytoplasm prevents NF-κB from initiating the transcription of pro-inflammatory genes. nih.gov Similar results were observed in a cellular model of rheumatoid arthritis, where PQQ blocked NF-κB's movement to the nucleus. nih.gov Further studies have shown that PQQ protects against doxorubicin-induced cardiotoxicity and alleviates intestinal inflammation in piglets by suppressing NF-κB activity. rsc.orgscienceasia.org In cardiomyocytes exposed to high glucose, PQQ was also able to ameliorate NF-κB activation. researchgate.net However, one study on osteoclast formation suggested that PQQ did not inhibit the NF-κB pathway in that specific context, indicating that its effects may be cell-type specific. nih.gov

Nrf2/ARE Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is the primary regulator of cellular defense against oxidative stress. mdpi.comyoutube.com Pyrroloquinoline quinone is a potent activator of this protective pathway. researchgate.netmdpi.com

The mechanism of activation involves PQQ interacting with Kelch-like ECH-associated protein 1 (Keap1), which under normal conditions, sequesters Nrf2 in the cytoplasm for degradation. nih.govnih.gov Molecular docking and biochemical assays have shown that PQQ can disrupt the Keap1-Nrf2 complex. nih.govnih.govresearchgate.net This dissociation allows newly synthesized Nrf2 to translocate into the nucleus, where it binds to the ARE in the promoter regions of various genes. mdpi.com This binding triggers the transcription of a suite of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov The indispensability of this pathway for PQQ's biological effects was demonstrated in Nrf2 knockout mice, where the protective effects of PQQ against age-related conditions were absent. nih.govnih.gov This activation of the Nrf2/ARE pathway is central to PQQ's ability to protect against oxidative stress in various conditions, including age-related intervertebral disk degeneration, osteoporosis, and chemically-induced nephrotoxicity. nih.govnih.govnih.govnih.gov

Table 3: Research Findings on PQQ's Regulation of Transcription Factors

| Transcription Factor | Effect of PQQ | Model System(s) | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| NF-κB | Inhibition | LPS-treated microglia, IL-1β-treated synoviocytes, Doxorubicin-treated mice | Reduced inflammation, protection against cardiotoxicity. | nih.govnih.govscienceasia.org |

| Nrf2 | Activation | Aged mice, human nucleus pulposus cells, CTX-induced mice | Attenuation of oxidative stress, cellular senescence, and inflammation; promotion of antioxidant defenses. | nih.govnih.govnih.gov |

Influence on Cellular Processes

Cell Proliferation and Differentiation

Pyrroloquinoline quinone demonstrates a significant influence over the fundamental cellular processes of proliferation and differentiation, often mediated through the signaling pathways it modulates, such as the JAK/STAT and MAPK/JNK cascades. nih.govnih.gov

In the context of tissue health and aging, PQQ treatment has been shown to increase the proliferation of human nucleus pulposus cells, which is beneficial for intervertebral disc health. nih.gov The compound also plays a critical role in bone metabolism. nih.gov Studies have demonstrated that PQQ promotes osteogenic differentiation, the process by which progenitor cells develop into bone-forming osteoblasts. nih.gov This is coupled with its ability to inhibit osteoclastogenesis, the differentiation of osteoclasts, which are cells responsible for bone resorption. nih.gov Specifically, in a culture of macrophage-like cells, PQQ inhibited the RANKL-induced differentiation into osteoclasts. nih.gov This dual action—promoting bone formation while inhibiting bone breakdown—underpins its potential to counter age-related bone loss, as seen in studies where PQQ rescued aging-associated osteoporosis. nih.govnih.gov

Table 4: Summary of PQQ's Influence on Cellular Processes

| Cellular Process | PQQ's Effect | Cell/Tissue Type | Associated Pathway(s) | Reference(s) |

|---|---|---|---|---|

| Proliferation | Increased | Human Nucleus Pulposus Cells | Not specified | nih.gov |

| Differentiation | Promoted Osteogenesis | Bone Marrow Fibroblasts, MC3T3-E1 cells | Wnt/β-catenin, Nrf2 | nih.govnih.gov |

| Differentiation | Inhibited Osteoclastogenesis | RAW 264.7 Macrophage-like cells | IFN-β/JAK1/STAT1 | nih.gov |

Apoptosis Regulation (e.g., Bcl-2, Bax, Caspase-3)

Pyrroloquinoline quinone has demonstrated a significant ability to modulate the intricate signaling pathways governing apoptosis, or programmed cell death. Its effects are particularly noted in the regulation of the Bcl-2 family of proteins and the activation of executioner caspases.

Research has shown that PQQ can induce apoptosis in various cell lines through a mitochondrial-dependent pathway. nih.govspandidos-publications.com This is often characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent up-regulation of the pro-apoptotic protein Bax. nih.gov The ratio of Bcl-2 to Bax is a critical determinant of cell fate, and by altering this balance, PQQ shifts the cellular machinery towards apoptosis. nih.gov

Furthermore, PQQ treatment has been observed to lead to the up-regulation of activated caspase-3. nih.gov Caspase-3 is a key executioner caspase, and its activation is a pivotal step in the apoptotic cascade, leading to the cleavage of various cellular substrates and the eventual dismantling of the cell. nih.govnih.gov Studies have indicated that the induction of apoptosis by PQQ is a concentration-dependent phenomenon. For instance, in A549 cells, the percentage of apoptotic cells increased significantly with rising concentrations of PQQ. nih.gov

Interactive Data Table: Effect of Pyrroloquinoline Quinone on Apoptosis in A549 Cancer Cells

| PQQ Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SEM) |

|---|---|

| 0 (Control) | 3.12 ± 0.20 |

| 30 | 7.45 ± 0.45 |

| 75 | 12.80 ± 0.38 |

| 150 | 17.88 ± 0.68 |

| 300 | 37.65 ± 0.68 |

| 600 | 80.87 ± 0.95 |

Data sourced from a study by Min et al. (2014) observing the effects of PQQ on A549 cells after 24 hours of treatment. The increase in apoptosis was found to be statistically significant (p < 0.01) compared to the control group. nih.gov

Inflammatory Response Modulation (e.g., IL-6, TNF-α, NLRP Inflammasome, Caspase-1)

In addition to its role in apoptosis, Pyrroloquinoline quinone has been shown to exert significant modulatory effects on inflammatory pathways. This includes the regulation of pro-inflammatory cytokines and the inhibition of inflammasome activation.

Studies have demonstrated that PQQ can reduce the production and expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In a human study, supplementation with PQQ resulted in a significant decrease in plasma C-reactive protein and IL-6 levels. nih.gov In cell culture models, PQQ pretreatment has been shown to block the production of these inflammatory markers in a dose-dependent manner. nih.gov

A crucial aspect of PQQ's anti-inflammatory action is its ability to inhibit the NLRP3 inflammasome. mdpi.comresearchgate.net The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines. PQQ has been found to suppress the activation of the NLRP3 inflammasome, which in turn leads to a reduction in the activation of Caspase-1. nih.govnih.gov Caspase-1 is the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active, pro-inflammatory forms. Research on human keratinocytes has shown that PQQ can dose-dependently reduce the release of active Caspase-1 following UVB irradiation. nih.gov

Interactive Data Table: Research Findings on PQQ's Modulation of Inflammatory Markers

| Marker | Model System | PQQ Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| IL-6 | Human Subjects | 0.3 mg/kg/day | Significant decrease in plasma levels | nih.gov |

| TNF-α | Rotenone-treated BV2 microglia cells | Dose-dependent | Significant reduction in production | nih.gov |

| NLRP3 Inflammasome | Various in vivo and in vitro models | Not specified | Mitigates pro-inflammatory signaling through regulation of NLRP3 | mdpi.com |

| Caspase-1 | UVB-irradiated human keratinocytes | 0.05 µg/mL to 50 µg/mL | Dose-dependent reduction in active Caspase-1 release | nih.gov |

This table summarizes key findings on the anti-inflammatory effects of Pyrroloquinoline quinone across different experimental models.

Impact of Pyrroloquinoline Quinone on Metabolic Processes

Regulation of Lipid Metabolism

PQQ has been shown to modulate lipid metabolism, contributing to a reduction in fat accumulation by influencing key metabolic regulators and pathways. nih.govmdpi.com In animal and cell culture studies, PQQ supplementation has been associated with decreased visceral and hepatic fat. nih.gov It appears to reduce body fat accumulation by suppressing fat synthesis (lipogenesis), promoting the breakdown of fats (fatty acid oxidation), and enhancing the generation of new mitochondria. mdpi.com

PQQ actively promotes the breakdown of fats for energy. It enhances β-oxidation, the metabolic process where fatty acids are broken down in mitochondria to produce energy in the form of adenosine (B11128) triphosphate (ATP). nih.gov This effect is largely attributed to its ability to stimulate mitochondrial biogenesis, which increases the cell's capacity for fatty acid oxidation. nih.govmdpi.com

Research indicates that PQQ's influence on lipid metabolism involves the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. mdpi.com Activated AMPK, in turn, phosphorylates and influences other proteins, leading to a decrease in the activity of enzymes essential for fatty acid synthesis, such as acetyl-CoA carboxylase (ACC). mdpi.com Studies in L6 myotubes exposed to palmitic acid showed that short-term incubation with PQQ led to a decrease in free fatty acids and triacylglycerols. nih.gov Longer exposure resulted in an increased protein amount of carnitine palmitoyltransferase I (CPT1), a key enzyme in fatty acid oxidation. mdpi.com

| Parameter | Effect of PQQ | Key Molecular Mediator(s) | Reference |

|---|---|---|---|

| Lipogenesis (Fat Synthesis) | Suppressed | AMPK, SREBP-1, ACC | nih.govmdpi.com |

| β-oxidation (Fat Breakdown) | Enhanced | PGC-1α, CPT1 | nih.govmdpi.commdpi.com |

| Serum Triglycerides | Reduced in animal models | AMPK | nih.govplos.org |

| Total & LDL Cholesterol | Reduced in animal models | Not specified | nih.govmdpi.com |

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that are crucial for regulating lipid and carbohydrate metabolism. nih.govmdpi.com PQQ has been demonstrated to influence the activity of both PPAR-α and PPAR-γ. mdpi.comnih.gov

PPAR-α: This receptor is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. mdpi.com Activation of PPAR-α leads to the transcription of genes involved in fatty acid uptake and oxidation. nih.gov PQQ contributes to the activation of key regulators involved in fat metabolism, including PPAR-α. mdpi.comnih.gov

PPAR-γ: Primarily found in adipose tissue, PPAR-γ is a master regulator of adipocyte differentiation and fat storage. mdpi.com PQQ enhances the expression of PGC-1α, which is a coactivator for PPAR-γ, thereby influencing its activity. mdpi.comnih.gov This interaction suggests a role for PQQ in modulating fat storage and adipocyte function. mdpi.comnih.gov A study on L6 myotubes, however, did not find PQQ-dependent changes in the expression of PPARγ. mdpi.com

Influence on Glucose Metabolism

PQQ also exerts a significant influence on glucose homeostasis. It has been shown to improve glucose tolerance and insulin (B600854) sensitivity in animal models, even in those fed a high-fat diet. nih.govlifeextension.com These effects are mediated through its impact on glucose transport and cellular redox status. nih.gov

PQQ appears to facilitate the uptake of glucose into cells. nih.gov One of the proposed mechanisms is the enhancement of glucose transporter (GLUT) translocation to the cell membrane. nih.gov The activation of AMPK is a key event in this process. nih.gov Studies suggest that AMPK activation can accelerate the movement of GLUT4, a primary glucose transporter in muscle and fat cells, to the plasma membrane, thereby increasing glucose uptake. nih.govplos.org PQQ's ability to influence AMPK signaling pathways suggests it may contribute to improved glucose absorption via this mechanism. nih.govnih.gov

PQQ plays a crucial role in cellular redox balance, particularly the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) and reduced (NADH) forms. mdpi.comnih.gov A higher NAD+/NADH ratio is linked to enhanced metabolic efficiency. nih.gov PQQ has been shown to function as a cofactor for mammalian lactate (B86563) dehydrogenase (LDH), an enzyme that catalyzes the conversion of lactate to pyruvate (B1213749). nih.govnih.govresearchgate.net In this reaction, PQQ facilitates the oxidation of NADH to NAD+, which simultaneously promotes the generation of pyruvate. nih.govresearchgate.net By increasing the cellular NAD+ pool, PQQ can stimulate the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which are critical regulators of energy metabolism. nih.govresearchgate.net

| Process | Effect of PQQ | Mechanism | Reference |

|---|---|---|---|

| Glucose Uptake | Enhanced | Promotes glucose transporter translocation | nih.govnih.gov |

| Insulin Sensitivity | Improved in animal models | Inhibition of PTP1B; modulation of insulin signaling | nih.govlifeextension.com |

| NAD+/NADH Ratio | Increased | Acts as a cofactor for LDH, enhancing NADH oxidation | nih.govresearchgate.net |

| Pyruvate Generation | Increased | Facilitates the conversion of lactate to pyruvate | nih.govresearchgate.net |

Energy Metabolism and Cellular Efficiency

The overarching impact of PQQ on lipid and glucose metabolism culminates in improved energy metabolism and greater cellular efficiency. nih.gov This is fundamentally linked to its profound effect on mitochondria, the primary sites of cellular energy production. michaelrucker.comnbinno.com

PQQ enhances energy generation by improving mitochondrial physiology and stimulating mitochondrial biogenesis—the creation of new mitochondria. nih.govnbinno.commecenemarket.com This process is primarily mediated through the activation of the PGC-1α pathway. mdpi.comnih.gov PQQ stimulates the phosphorylation of the cAMP response element-binding protein (CREB), which in turn activates the promoter for PGC-1α, leading to increased expression of this master regulator. nih.gov

| Cellular Component/Process | Effect of PQQ | Key Pathway | Reference |

|---|---|---|---|

| Mitochondrial Biogenesis | Stimulated | CREB/PGC-1α pathway, SIRT1 activation | nih.govnih.govresearchgate.net |

| Cellular Energy (ATP) Production | Enhanced | Increased number and function of mitochondria | nih.govmichaelrucker.comnbinno.com |

| Metabolic Flexibility | Improved | Optimization of glucose and lipid metabolism | mecenemarket.com |

| Cellular Efficiency | Increased | Enhanced mitochondrial physiology and energy regulation | nih.gov |

Isotopic Tracing Methodologies and Advanced Analytical Applications of Pyrroloquinoline Quinone 13c3 Sodium

Synthesis and Characterization of Pyrroloquinoline Quinone-13C3 (Sodium) for Research

Pyrroloquinoline quinone-13C3 (sodium), an isotopically labeled form of PQQ, is a critical tool for advanced biochemical and metabolic research. While commercially available for research purposes, its synthesis is rooted in biosynthetic or specifically adapted chemical processes. nih.govmedchemexpress.com

The biosynthetic production of 13C-labeled PQQ is achieved by utilizing methylotrophic bacteria, such as Methylobacterium AM1 or Hyphomicrobium X, which are known producers of PQQ. nih.gov In this method, the bacteria are cultured in a medium containing 13C-labeled precursors. Research has demonstrated that the PQQ molecule is constructed from two amino acids: glutamate (B1630785) and tyrosine. nih.gov By providing uniformly 13C-labeled glutamate or tyrosine in the culture medium, the bacteria incorporate these labeled precursors, resulting in the de novo synthesis of PQQ with 13C atoms integrated into its core structure. nih.gov

Chemical synthesis offers an alternative route, which can be adapted for isotopic labeling. Though complex, these multi-step processes can incorporate 13C-labeled building blocks at specific stages to yield the final labeled PQQ molecule. mdpi.com

Characterization of the resulting Pyrroloquinoline Quinone-13C3 (Sodium) is paramount to ensure its purity and structural integrity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.gov NMR is used to confirm the precise location of the 13C labels within the quinone structure, while high-resolution mass spectrometry verifies the correct mass shift corresponding to the incorporated isotopes. For the sodium salt form, additional characterization includes analysis by High-Performance Liquid Chromatography (HPLC) to confirm purity, which typically exceeds 99%. nih.gov

Table 1: Physicochemical Properties of Pyrroloquinoline Quinone-13C3 (Sodium) This table is interactive. Click on headers to sort.

| Property | Value/Description | Source |

|---|---|---|

| Synonyms | PQQ-13C3 sodium; Methoxatin-13C3 sodium | medchemexpress.com |

| Molecular Formula | C₁₁¹³C₃H₄N₂Na₂O₈ (example for 3 labels) | N/A |

| Appearance | Solid | nih.gov |

| Purity | Typically >99% (by HPLC) | nih.gov |

| Primary Use | Isotope-labeled internal standard for research | nih.govnih.gov |

| Storage Temperature | Room temperature | medchemexpress.com |

Application of -13C3 Isotope for Tracing Studies in Biological Systems

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-Human Models

The use of isotopically labeled PQQ is fundamental to accurately determining its ADME profile in vivo. While studies may utilize different carbon isotopes (e.g., ¹⁴C), the methodology and findings are directly applicable to the utility of ¹³C₃-PQQ as a tracer. nih.gov

In a pivotal study using a non-human model, Swiss-Webster mice were administered ¹⁴C-labeled PQQ orally to track its journey through the body. nih.gov The use of the isotopic label allowed researchers to distinguish administered PQQ from any endogenous sources and precisely measure its concentration in various tissues and excreta over time.

Absorption: The study revealed that PQQ is readily absorbed from the gastrointestinal tract, with an average absorption of 62% (ranging from 19% to 89%), primarily occurring in the lower intestine. nih.gov

Distribution: Following absorption, the labeled PQQ was distributed throughout the body. At 24 hours post-administration, the highest retention of the ¹⁴C label was observed in the skin and kidneys. nih.gov A significant portion of the circulating PQQ (over 95%) was found to be associated with the blood cell fraction rather than the plasma. nih.gov

Metabolism and Excretion: The primary route of excretion for the absorbed PQQ was through the kidneys. Within 24 hours, 81% of the total absorbed dose was excreted in the urine. nih.gov The retention in the kidney is believed to represent PQQ destined for excretion. nih.gov

These types of tracer studies, enabled by isotopic labeling, are indispensable for providing quantitative data on the bioavailability and fate of PQQ in a biological system.

Delineation of PQQ Metabolites and Metabolic Fate

A significant aspect of PQQ's metabolic fate is its ability to react with amino acids to form derivatives. The use of PQQ and analytical techniques like electrospray ionization mass spectrometry (ESI/MS) has been crucial in identifying these condensation products. nih.gov

The primary metabolites identified are imidazolopyrroloquinoline (IPQ) derivatives. PQQ reacts with the amino group of various amino acids, leading to the formation of these adducts. nih.gov Detailed in vitro investigations have delineated the specific products formed from incubating PQQ with different amino acids:

Amino acids forming IPQ: Alanine, Aspartic acid, Arginine, Cysteine, Glycine, Glutamic acid, Serine, Threonine, Tryptophan, and Tyrosine can all form the core IPQ structure. nih.gov

Amino acids forming IPQ/R derivatives: A subset of these, including Alanine, Arginine, Cysteine, Serine, Tryptophan, and Tyr, can form further derivatives with an attached R-group (I/OPQ/R). nih.gov

Amino acids forming only IPQ/R derivatives: Histidine, Isoleucine, Leucine, Lysine (B10760008), Methionine, and Phenylalanine were found to form only the IPQ/R derivatives. nih.gov

Non-reactive amino acids: Proline was observed not to react with PQQ under the studied conditions. nih.gov

The identification of these PQQ-amino acid adducts demonstrates a key metabolic pathway. The stability of these derivatives allows them to be detected in biological matrices, such as human milk, indicating this is a relevant in vivo process. nih.gov Isotopic labeling of the PQQ molecule provides an unambiguous way to track the quinone backbone through these transformations, confirming that the detected adducts originate from the administered PQQ.

Quantification of PQQ and its Derivatives in Biological Samples and Research Matrices